N-(2,3-dimethylphenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide
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Overview
Description
N-(2,3-DIMETHYLPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE is a complex heterocyclic compound. It belongs to the class of triazolothiadiazines, which are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .
Preparation Methods
The synthesis of N-(2,3-DIMETHYLPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE involves the interaction of 3-phenyl-2-propynal and 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols . The reaction typically occurs in the presence of a catalytic amount of piperidine in refluxing ethanol for several hours . Industrial production methods may involve optimization of these conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include halogens, acids, and bases. Major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination using NBS (N-Bromosuccinimide) can yield brominated derivatives .
Scientific Research Applications
N-(2,3-DIMETHYLPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE has significant applications in scientific research. It is used in the development of new biologically active entities for drug design and discovery . Its pharmacological activities make it a promising candidate for the treatment of various diseases, including cancer, microbial infections, and inflammatory conditions . Additionally, it has been studied for its antiviral properties, particularly against influenza A virus .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions result in the modulation of various biological processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines . These compounds share similar pharmacological activities but differ in their structural configurations and specific biological targets. The unique structure of N-(2,3-DIMETHYLPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C24H27N5OS |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-3-phenylspiro[5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1'-cyclohexane]-7-carboxamide |
InChI |
InChI=1S/C24H27N5OS/c1-16-10-9-13-19(17(16)2)25-22(30)20-24(14-7-4-8-15-24)28-29-21(26-27-23(29)31-20)18-11-5-3-6-12-18/h3,5-6,9-13,20,28H,4,7-8,14-15H2,1-2H3,(H,25,30) |
InChI Key |
METQLNGQBRUKDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2C3(CCCCC3)NN4C(=NN=C4S2)C5=CC=CC=C5)C |
Origin of Product |
United States |
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